molecular formula C19H9N5O8 B11980193 2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine CAS No. 308101-36-2

2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine

Cat. No.: B11980193
CAS No.: 308101-36-2
M. Wt: 435.3 g/mol
InChI Key: HVQRTOVJOCFHPD-UHFFFAOYSA-N
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Description

2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine is a complex organic compound with the molecular formula C19H9N5O8. It is known for its unique structure, which includes a fluorenylidene moiety substituted with multiple nitro groups and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine typically involves multi-step organic reactions. One common method includes the nitration of fluorene to introduce nitro groups at specific positions, followed by the formation of the fluorenylidene intermediate. This intermediate is then reacted with pyridine under controlled conditions to yield the final product .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.

    Industry: Potential use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine involves its interaction with molecular targets through its nitro and pyridine groups. These interactions can lead to various biochemical effects, depending on the specific context of its use. The pathways involved are still under investigation, but they likely include redox reactions and binding to specific proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine is unique due to its specific combination of a highly nitrated fluorenylidene moiety and a pyridine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in scientific research .

Properties

CAS No.

308101-36-2

Molecular Formula

C19H9N5O8

Molecular Weight

435.3 g/mol

IUPAC Name

2-[(2,4,5,7-tetranitrofluoren-9-ylidene)methyl]pyridine

InChI

InChI=1S/C19H9N5O8/c25-21(26)11-6-14-13(5-10-3-1-2-4-20-10)15-7-12(22(27)28)9-17(24(31)32)19(15)18(14)16(8-11)23(29)30/h1-9H

InChI Key

HVQRTOVJOCFHPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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